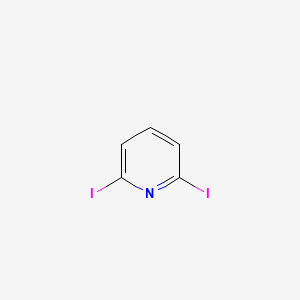

2,6-Diiodopyridine

Übersicht

Beschreibung

2,6-Diiodopyridine is a compound with the molecular formula C5H3I2N . It is also known by other synonyms such as Pyridine, 2,6-diiodo- and 2,6-Diiodo-pyridine . The molecular weight of 2,6-Diiodopyridine is 330.89 g/mol .

Molecular Structure Analysis

2,6-Diiodopyridine crystallizes in the polar space group Fmm2, with crystallographic mm2 symmetry imposed on the molecule . Molecules are linked through C—H⋯N hydrogen bonding to form chains which are, in turn, joined through weak I⋯I halogen-bonding interactions to form layers .Physical And Chemical Properties Analysis

2,6-Diiodopyridine has a molecular weight of 330.89 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 330.83549 g/mol . The Topological Polar Surface Area is 12.9 Ų . The Heavy Atom Count is 8 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-Diiodopyridine: is a versatile building block in organic synthesis. It serves as an electron donor and ligand, participating in various cross-coupling reactions . Its reactivity with metal cations is particularly noteworthy, as it can influence the rate of these reactions. The compound’s ability to form pyridinium salts through reactions with pyridinium is also significant, mediated by ligands such as fluoride or chlorides .

Medicinal Chemistry

In the realm of medicinal chemistry, 2,6-Diiodopyridine is utilized for synthesizing piperidine derivatives, which are crucial in drug design . These derivatives are present in numerous pharmaceuticals and exhibit a wide range of pharmacological activities. The compound’s role in the stereoselective synthesis of piperidine alkaloids, which possess strong pharmacological properties, is particularly important .

Pharmaceutical Research

2,6-Diiodopyridine’s role extends to pharmaceutical research, where it acts as a chiral compound used in the synthesis of biologically active molecules . Its electron-donating properties and ability to act as a ligand for copper in electropolymerization and cross-coupling reactions make it a valuable asset in developing new therapeutic agents.

Material Science

In material science, 2,6-Diiodopyridine finds applications due to its solid-state properties and sensitivity to light. It’s used in the synthesis of materials that require specific molecular architectures for their functionality . The compound’s physical state and properties like melting point and purity are critical factors in its application in this field.

Analytical Chemistry

The compound is also significant in analytical chemistry, where it’s used for its chemical properties and the ability to form stable compounds that can be analyzed using various techniques . Its structure and properties are essential for developing analytical methods and understanding the interactions of different substances.

Industrial Applications

Lastly, 2,6-Diiodopyridine is used in industrial applications, particularly in the synthesis of chemicals that require precise molecular structures . Its high purity and specific physical characteristics make it suitable for creating compounds used in various industrial processes.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that dihydropyridines, a class of compounds to which 2,6-diiodopyridine is related, primarily target voltage-gated l-type calcium channels found on smooth muscle cells of arterial blood vessels .

Mode of Action

Dihydropyridines work by binding to and blocking these calcium channels . These channels usually open in response to an electrical signal or action potential. By blocking these channels, dihydropyridines decrease blood vessel contraction, leading to sustained vasodilation .

Biochemical Pathways

The blocking of calcium channels by dihydropyridines affects the calcium-dependent signaling pathways. This results in decreased muscular contraction of blood vessels, leading to vasodilation. The vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.0-2.44 , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of dihydropyridines, like 2,6-Diiodopyridine, is the reduction of blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in conditions that involve increased vascular resistance, such as hypertension .

Action Environment

The compound is recommended to be stored at 2-8°C and protected from light , indicating that light and temperature could affect its stability.

Eigenschaften

IUPAC Name |

2,6-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAEQUKKOAEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465601 | |

| Record name | 2,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diiodopyridine | |

CAS RN |

53710-17-1 | |

| Record name | 2,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

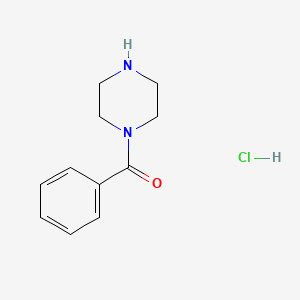

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2,6-Diiodopyridine?

A1: 2,6-Diiodopyridine (C₅H₃I₂N) is an organic compound with a molecular weight of 330.88 g/mol. [] It crystallizes in the polar space group Fmm2, displaying crystallographic mm2 symmetry. [] The molecule features a pyridine ring with iodine atoms substituted at the 2 and 6 positions. []

Q2: How is 2,6-Diiodopyridine used in synthetic chemistry?

A2: 2,6-Diiodopyridine serves as a valuable building block in organic synthesis, particularly in coupling reactions. For instance, it is a key starting material for synthesizing 5,5″-Dibromo-2,2′:6′,2″-terpyridine via palladium-catalyzed coupling with 5-Bromo-2-trialkylstannylpyridines. [] It can also participate in Sonogashira-Hagihara coupling reactions with alkynes to create macrocyclic compounds. [] One example involves its reaction with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-dihydroanthracene, leading to the formation of macrocycles with alternating 2,6-diethynylpyridine and 3,6-dimethoxycyclohexa-1,4-diene units. []

Q3: Are there alternative synthetic routes to 2,6-bis(trifluoromethyl)pyridine starting from 2,6-Diiodopyridine?

A3: Yes, research indicates that 2,6-Diiodopyridine can be utilized to synthesize 2,6-bis(trifluoromethyl)pyridine. [] Reacting 2,6-Diiodopyridine with potassium trifluoroacetate produces 2,6-bis(trifluoromethyl)pyridine with yields ranging from 28% to 53%. [] This approach offers an alternative to using 2,6-dichloropyridine as a precursor. []

Q4: How does the structure of 2,6-Diiodopyridine influence its interactions within its crystal lattice?

A4: The crystal structure of 2,6-Diiodopyridine reveals intriguing intermolecular interactions. C-H...N hydrogen bonds link individual molecules, forming chains. [] These chains further connect through weaker I...I halogen-bonding interactions, resulting in the formation of layers within the crystal lattice. [] The pyridine rings align parallel to the polar z-axis, with the nitrogen atoms oriented in the +z direction, contributing to the polar stacking of layers perpendicular to the a-axis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)